5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Description
5-(1H-Indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound combining indole and 1,2,4-triazole moieties. Its synthesis involves the cyclization of thiosemicarbazide intermediates under alkaline conditions (e.g., refluxing with KOH) . The compound has garnered attention for its diverse biological activities, including cytotoxic, antimicrobial, and kinase-inhibitory properties. Its structure allows for extensive derivatization, enabling the exploration of structure-activity relationships (SAR) .
Properties
IUPAC Name |
3-(1H-indol-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c21-16-19-18-15(20(16)11-6-2-1-3-7-11)13-10-17-14-9-5-4-8-12(13)14/h1-10,17H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDZHWGHYSFPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the Fischer indole synthesis can be employed to construct the indole ring, followed by the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and thiourea .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the triazole ring can form coordination complexes with metal ions. These interactions can modulate biological activities and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications at the Indole Position
- 5-((1H-Indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol This methyl-substituted analogue demonstrated broad-spectrum antimicrobial activity against Streptococcus pyogenes, Candida albicans, and Aspergillus niger. Activity Comparison:
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against C. albicans |
|---|---|---|
| Parent compound (unmodified) | 32 | 64 |
| Methyl-substituted analogue | 16 | 32 |
Substitutions on the Phenyl Ring
- 4-(4-Fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol
Fluorine substitution at the para-position of the phenyl ring improved cytotoxic activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC₅₀ values of 1.2 µM and 1.5 µM, respectively. The electron-withdrawing fluorine atom likely enhances electronic interactions with target proteins . - 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Methoxy and ethoxy substituents increased solubility but reduced antimicrobial potency, highlighting the trade-off between physicochemical properties and bioactivity .
Replacement of Indole with Other Heterocycles
- 5-(Quinoxalin-3-yl)-4H-1,2,4-triazole-3-thiol Replacing indole with quinoxaline resulted in thymidine phosphorylase inhibition (IC₅₀ = 8.3 µM), a target for anticancer therapy. The planar quinoxaline moiety may facilitate π-π stacking with enzyme active sites .
- However, this modification reduced cytotoxicity compared to indole-containing analogues .
Sulfur Atom Modifications
- S-Alkylated Derivatives
Alkylation of the thiol group (e.g., with morpholine-acetamide) produced prodrugs with improved bioavailability. For example, U1–6 derivatives showed 2–3-fold higher cellular uptake in hepatoma (HepG2) cells compared to the parent compound .
Key Research Findings
Computational Insights
Molecular docking studies revealed that:
Biological Activity
5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 94830-21-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 292.36 g/mol. The compound features a triazole ring fused with an indole structure, which is known to contribute to various biological activities.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, a study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting specific metabolic pathways.
Anticancer Activity
Several studies have reported the anticancer properties of triazole compounds. A notable investigation demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The compound was found to inhibit tumor growth in vitro and in vivo models, showcasing its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research showed that it reduces the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
- Cell Signaling Modulation : It appears to modulate signaling pathways related to inflammation and apoptosis.
- Interaction with DNA : Some studies suggest that it may interact with DNA or RNA structures, affecting replication and transcription processes.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Antibacterial Activity | Demonstrated efficacy against E. coli and S. aureus | Potential for development as an antibacterial agent |
| Anticancer Research | Induced apoptosis in breast cancer cells | Suggests application in cancer therapy |
| Anti-inflammatory Study | Reduced TNF-alpha levels in macrophages | Possible use in treating chronic inflammatory conditions |
Q & A
How can synthesis conditions for 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol be optimized for higher yields?
Basic Research Focus
The synthesis involves sequential acylation, hydrazinolysis, nucleophilic addition, and heterocyclization. Key optimizations include:
- Reagent Ratios : Use a 10% molar excess of phenylisothiocyanate during nucleophilic addition to ensure complete intermediate formation .
- Alkaline Cyclization : Maintain a 7% NaOH solution during cyclization to stabilize the thiolate intermediate, followed by neutralization with ethanoic acid to precipitate the product .
- Solvent Selection : Propan-2-ol is optimal for crystallization due to its polarity, which enhances purity (>95% by HPLC) .
What analytical methods are most reliable for confirming the structure of this compound?
Basic Research Focus
A multi-technique approach ensures structural fidelity:
- 1H NMR Spectroscopy : Assigns proton environments (e.g., indole NH at δ 10.2 ppm, triazole protons at δ 8.1–8.3 ppm) .
- IR Spectrophotometry : Confirms thiol (-SH) stretches at 2550–2600 cm⁻¹ and triazole C=N bands at 1600–1650 cm⁻¹ .
- HPLC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 347.1) and purity .
How should researchers design preliminary biological activity screens for this compound?
Basic Research Focus
Prioritize in silico and in vitro assays:
- Molecular Docking : Use PDB ligands (e.g., 2XP2 for anaplastic lymphoma kinase, 3LD6 for lanosterol 14-α-demethylase) to predict binding affinities .
- Enzyme Inhibition Assays : Test against COX-2 or fungal lanosterol demethylase at 10–100 µM concentrations .
- ADME Prediction : Utilize SwissADME to assess bioavailability and blood-brain barrier permeability .
What protocols are recommended for molecular docking studies targeting kinase inhibition?
Advanced Research Focus
Follow these steps for robust results:
Protein Preparation : Retrieve kinase structures (e.g., PDB: 2XP2) and remove water molecules using AutoDock Tools .
Ligand Optimization : Minimize the compound’s energy in Gaussian09 with B3LYP/6-31G* basis set .
Docking Parameters : Use a grid box of 60×60×60 Å centered on the ATP-binding site and Lamarckian genetic algorithm for conformational sampling .
Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with known inhibitors like imatinib .
How can contradictions in biological activity data between studies be resolved?
Advanced Research Focus
Address discrepancies via:
- Assay Standardization : Replicate experiments under identical conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Structural Analog Comparison : Benchmark against derivatives (e.g., 5-(3-fluorophenyl) analogs) to isolate substituent effects .
- Meta-Analysis : Use PASS Online to cross-validate predicted vs. observed activities (e.g., antifungal vs. anti-inflammatory) .
What is the impact of S-alkylation on the compound’s pharmacological profile?
Advanced Research Focus
S-alkylation modulates bioavailability and target engagement:
- Lipophilicity : Methyl or ethyl groups increase logP by 0.5–1.0 units, enhancing membrane permeability .
- Metabolic Stability : Propyl derivatives show slower hepatic clearance in rat liver microsome assays .
- Activity Trade-offs : While alkylation reduces thiol-mediated toxicity, it may lower kinase inhibition (e.g., IC50 increases from 2.1 µM to 5.8 µM for S-methyl derivatives) .
Which computational tools are optimal for ADME analysis of derivatives?
Advanced Research Focus
Leverage these tools for predictive pharmacokinetics:
- SwissADME : Predicts solubility (LogS ≈ -4.5), GI absorption (>80%), and CYP450 interactions .
- Molinspiration : Calculates drug-likeness scores (e.g., miLogP < 3, TPSA ≈ 85 Ų) .
- ADMETLab 2.0 : Estimates hERG inhibition risk (threshold: pIC50 < 5.0) .
How do structural modifications alter activity compared to similar triazole-thiol derivatives?
Advanced Research Focus
Key comparisons include:
| Derivative | Target | Activity | Reference |
|---|---|---|---|
| 5-(3-Fluorophenyl) analog | Lanosterol demethylase | Antifungal (IC50: 3.2 µM) | |
| 5-(Pyrrol-2-yl) analog | COX-2 | Anti-inflammatory (IC50: 1.8 µM) | |
| S-Benzyl derivative | Anaplastic lymphoma kinase | Reduced binding (ΔG: -7.1 kcal/mol) |
Substituents at the 5-position and S-alkyl groups critically modulate selectivity and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
